Magnesium, bromo[(2-methylphenyl)methyl]- Magnesium, bromo[(2-methylphenyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 56812-61-4
VCID: VC17980030
InChI: InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C8H9BrMg
Molecular Weight: 209.37 g/mol

Magnesium, bromo[(2-methylphenyl)methyl]-

CAS No.: 56812-61-4

Cat. No.: VC17980030

Molecular Formula: C8H9BrMg

Molecular Weight: 209.37 g/mol

* For research use only. Not for human or veterinary use.

Magnesium, bromo[(2-methylphenyl)methyl]- - 56812-61-4

Specification

CAS No. 56812-61-4
Molecular Formula C8H9BrMg
Molecular Weight 209.37 g/mol
IUPAC Name magnesium;1-methanidyl-2-methylbenzene;bromide
Standard InChI InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key JSVBYPAVUWZQHA-UHFFFAOYSA-M
Canonical SMILES CC1=CC=CC=C1[CH2-].[Mg+2].[Br-]

Introduction

Structural and Functional Overview of Magnesium, bromo[(2-methylphenyl)methyl]-

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Applications
Magnesium, bromo[(2-methylphenyl)methyl]-C₈H₉BrMg217.36N/ACarbon-carbon bond formation
o-Tolylmagnesium bromideC₇H₇BrMg195.34932-31-0Synthesis of polycyclic aromatics
3-Fluoro-2-methylphenyl MgBrC₇H₆BrFMg213.33263355-05-1Pharmaceutical intermediates

Reactivity and Mechanism

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The conventional synthesis involves reacting bromo(2-methylbenzyl) bromide with magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) . A typical procedure includes:

  • Activation of Magnesium: Magnesium is cleaned to remove oxide layers and added to dry THF.

  • Slow Addition of Halide: Bromo(2-methylbenzyl) bromide is added dropwise to maintain a controlled exothermic reaction.

  • Reflux and Monitoring: The mixture is refluxed until magnesium is fully consumed, indicated by the cessation of gas evolution.

Critical Parameters:

  • Temperature: Maintained between 25–40°C to prevent side reactions.

  • Purity of Reagents: Moisture or oxygen contamination leads to hydrolysis or oxidation, reducing yield .

Industrial Scaling Challenges

Industrial production requires large reactors with precise temperature and pressure controls. For instance, a 500-L reactor may achieve batch yields of 70–85%, but scalability is hindered by the exothermic nature of the reaction and the need for rigorous exclusion of moisture. Recent innovations, such as continuous flow reactors, have improved efficiency by enabling real-time monitoring and faster heat dissipation.

Mechanochemical Synthesis Advances

A groundbreaking approach involves mechanochemical synthesis using ball milling. This method eliminates the need for solvents and inert atmospheres, as mechanical force directly activates the magnesium surface. For example, milling magnesium with bromo(2-methylbenzyl) bromide at 300 rpm for 2 hours yields the Grignard reagent with 90% efficiency, significantly outperforming traditional methods.

Physicochemical Properties

Physical Characteristics

  • Appearance: Gray-brown solution in THF or diethyl ether .

  • Density: ~1.01 g/mL (similar to o-tolylmagnesium bromide) .

  • Solubility: Miscible with ethers, hydrocarbons; reacts violently with protic solvents (water, alcohols) .

Thermal Stability

The compound decomposes at temperatures above 80°C, releasing methane and magnesium bromide. Differential scanning calorimetry (DSC) studies show an exothermic peak at 120°C, indicating potential thermal hazards during storage .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The reagent’s primary application lies in forming carbon-carbon bonds. For instance, it reacts with ketones to produce tertiary alcohols:
R2C=O+MgBrC6H3(CH3)CH2R2C-O-MgBrH2OR2C-OH\text{R}_2\text{C=O} + \text{MgBrC}_6\text{H}_3(\text{CH}_3)\text{CH}_2 → \text{R}_2\text{C-O-MgBr} \xrightarrow{\text{H}_2\text{O}} \text{R}_2\text{C-OH} .

Friedel-Crafts Alkylation

In the synthesis of heteroaromatic compounds, it serves as an alkylating agent. A notable example is its use in preparing 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene, where it introduces the (2-methylphenyl)methyl group onto the thiophene ring .

Pharmaceutical Intermediates

The compound is pivotal in synthesizing drug candidates, such as kinase inhibitors and antiviral agents. Its ability to introduce bulky aromatic groups enhances the pharmacokinetic properties of target molecules.

Recent Research and Innovations

Solvent-Free Synthesis

Mechanochemical methods have revolutionized Grignard reagent synthesis. By avoiding solvents, these methods reduce waste and energy consumption, aligning with green chemistry principles.

Catalytic Applications

Recent studies explore its use in cross-coupling reactions, such as Kumada couplings, to synthesize biaryl structures. Palladium catalysts enable reactions at room temperature, broadening substrate scope.

Computational Modeling

Density functional theory (DFT) studies predict the compound’s reactivity in silico, aiding the design of novel derivatives with enhanced stability and selectivity.

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